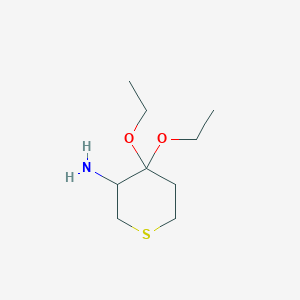![molecular formula C21H23NOS B15170475 Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- CAS No. 872992-42-2](/img/structure/B15170475.png)
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound features a piperidine ring substituted with a phenyl group and a cyclopropyl group bearing a phenylthio substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functional group transformations. One common method for synthesizing piperidine derivatives is the [3+3] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form the piperidine ring
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The specific conditions for the synthesis of Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- would need to be optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
Piperidine derivatives can undergo a variety of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives typically yields piperidinones, while reduction reactions can regenerate the original piperidine compound.
科学的研究の応用
Piperidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperidine derivatives act as cholinesterase inhibitors, which can increase the levels of acetylcholine in the brain and improve cognitive function . The specific molecular targets and pathways involved depend on the structure of the piperidine derivative and its functional groups.
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio and cyclopropyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
872992-42-2 |
|---|---|
分子式 |
C21H23NOS |
分子量 |
337.5 g/mol |
IUPAC名 |
(3-phenylpiperidin-1-yl)-(1-phenylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C21H23NOS/c23-20(21(13-14-21)24-19-11-5-2-6-12-19)22-15-7-10-18(16-22)17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2 |
InChIキー |
OZFIQFOWJRHRJW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)C2(CC2)SC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
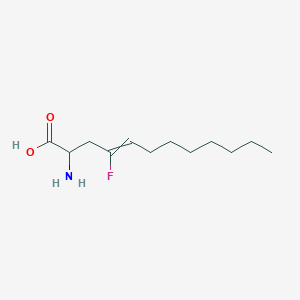
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
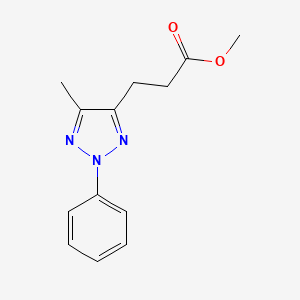
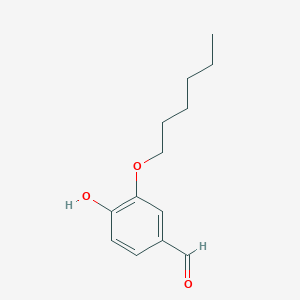
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
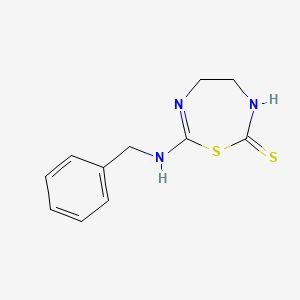
silane](/img/structure/B15170494.png)
